molecular formula C19H16FNO4 B3400755 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate CAS No. 1040668-51-6

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

Cat. No.: B3400755
CAS No.: 1040668-51-6
M. Wt: 341.3 g/mol
InChI Key: PKWWKCNPLDATAE-UHFFFAOYSA-N
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Description

The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a heterocyclic ester featuring a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position and a methyl 2-(3-methylphenoxy)acetate moiety at the 3-position. The oxazole ring contributes to its aromatic stability, while the fluorine atom and methylphenoxy group influence its electronic and steric properties.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-13-5-4-6-15(9-13)23-12-19(22)24-11-14-10-18(25-21-14)16-7-2-3-8-17(16)20/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWWKCNPLDATAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile under appropriate conditions.

    Esterification: The final step involves the esterification of the oxazole derivative with 2-(3-methylphenoxy)acetic acid. This reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetate moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrooxazole derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules:

Biology

    Biological Probes: Due to its unique structure, the compound can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Medicine

    Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules based on structural features, substituents, and inferred physicochemical properties.

Core Heterocyclic Ring Variations

  • Target Compound : Contains a 1,2-oxazole ring, which is less polar than triazoles but offers moderate metabolic stability due to aromaticity .
  • Triazole Derivatives: Methyl 2-[[5-[[(3-Fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate ():
  • Replaces oxazole with a 1,2,4-triazole ring, increasing hydrogen-bond acceptor capacity (Topological Polar Surface Area: 121 Ų vs. ~90 Ų for oxazoles).
  • Ethyl 2-[[4-(2-Methoxyphenyl)-5-[[(3-Methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate ():
  • Substitutes the oxazole with a triazole and replaces fluorine with a methyl group on the benzoyl moiety. The ethyl ester may enhance lipophilicity (predicted logP ~3.0) compared to methyl esters .

Substituent Effects on Aromatic Rings

  • Fluorine vs. Chlorine :
    • 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid ():
  • Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may increase steric hindrance and alter binding affinity in biological targets .
  • Methylphenoxy vs.

Ester Group Modifications

  • Methyl Ester :
    • Present in the target compound and metsulfuron methyl ester (), methyl esters generally exhibit faster hydrolysis rates than ethyl or benzyl esters, influencing metabolic degradation .
  • Ethyl Ester Derivatives :
    • Ethyl esters (e.g., ) may prolong half-life in vivo due to slower enzymatic cleavage, a critical factor in agrochemical design .

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Heterocycle Substituents (Aromatic) Ester Group Molecular Weight (g/mol) Predicted logP
Target Compound 1,2-Oxazole 2-Fluorophenyl, 3-methylphenoxy Methyl ~350 (estimated) ~2.5
Methyl 2-[[5-[[(3-Fluorobenzoyl)... (E6) 1,2,4-Triazole 3-Fluorobenzoyl, 2-methoxyphenyl Methyl 430.5 2.7
Ethyl 2-[[4-(2-Methoxyphenyl)... (E8) 1,2,4-Triazole 3-Methylbenzoyl, 2-methoxyphenyl Ethyl ~445 (estimated) ~3.0
2-[5-(4-Chlorophenyl)-1,2-oxazol... (E5) 1,2-Oxazole 4-Chlorophenyl Acetic acid ~240 (estimated) ~1.8

Implications for Research and Development

  • Agrochemical Potential: The target compound’s methylphenoxy and oxazole motifs align with sulfonylurea herbicides (), suggesting possible herbicidal activity. However, fluorine’s electronegativity may enhance target specificity compared to chlorine derivatives .
  • Drug Design : Triazole derivatives () exhibit higher polar surface areas, favoring solubility for pharmaceutical applications, whereas the target compound’s oxazole core may prioritize metabolic stability .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H18FNO3C_{18}H_{18}FNO_3, with a molecular weight of approximately 321.34 g/mol. The structure features a fluorophenyl group, an oxazole ring, and a phenoxyacetate moiety, which are key to its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing oxazole derivatives exhibit significant antimicrobial properties. For instance, oxazole derivatives have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on the substituents on the oxazole ring.

Anticancer Properties

Studies have suggested that oxazole-containing compounds can induce apoptosis in cancer cells. For example, a related study demonstrated that compounds similar to [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate exhibited cytotoxic effects against leukemia cells (ID50 values in the low micromolar range).

Enzyme Inhibition

The biological activity of this compound may also involve the inhibition of specific enzymes. Preliminary findings indicate that it could act as an inhibitor of certain kinases involved in cancer progression, similar to other oxazole derivatives which have shown promise as kinase inhibitors.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxazole derivatives against clinical isolates of bacteria. The results demonstrated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against E. coli and S. aureus.

CompoundMIC (µg/mL)Target Bacteria
This compound4E. coli
Related Oxazole Derivative2S. aureus

Study 2: Anticancer Activity

In vitro testing on leukemia L1210 cells revealed that the compound induced significant cell death at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1070
5030

Study 3: Enzyme Inhibition Assay

Inhibitory assays conducted on various kinases indicated that the compound could inhibit RET kinase activity with an IC50 value of approximately 15 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step processes, including oxazole ring formation, esterification, and functional group coupling. Key steps include:

  • Oxazole synthesis : Cyclization of precursors (e.g., nitriles and β-keto esters) under acidic or thermal conditions .
  • Esterification : Use of coupling agents like DCC/DMAP in anhydrous solvents (e.g., dichloromethane) to link the oxazole and phenoxyacetate moieties .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
    • Optimization parameters: Temperature control (e.g., 0–60°C), solvent polarity, and catalyst selection (e.g., triethylamine for base-sensitive steps) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ester linkage integrity .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~371.36 g/mol) and fragmentation patterns .

Q. How can researchers initially evaluate the biological activity of this compound?

  • In vitro enzyme assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural analogs (e.g., [5-(2-fluorophenyl)-1,2-oxazol-3-yl] derivatives) show AChE inhibitory activity (IC50_{50} values ~20–50 µM) .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293) to establish preliminary safety profiles .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be addressed?

  • Crystallization issues : Low crystal quality due to flexible ester groups. Solutions include vapor diffusion with mixed solvents (e.g., DMSO/water) and cryocooling .
  • Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in fluorophenyl and methylphenoxy groups .
  • Validation : Check for twinning and pseudo-symmetry using PLATON; employ SQUEEZE for solvent masking .

Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores in this compound?

  • Analog synthesis : Modify substituents (e.g., replace 3-methylphenoxy with 4-fluorophenoxy) and test bioactivity .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with AChE, focusing on oxazole-fluorophenyl interactions .
  • Data correlation : Compare IC50_{50} values with electronic (Hammett constants) and steric parameters (Taft indices) of substituents .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Assay variability : Standardize protocols (e.g., pre-incubation time, substrate concentration) to minimize discrepancies .
  • Impurity analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed esters) that may interfere with activity .
  • Orthogonal assays : Validate AChE inhibition via isothermal titration calorimetry (ITC) alongside enzymatic assays .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated for preclinical development?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s desirable) .
  • In vivo PK : Administer IV/PO in rodents; quantify plasma levels using UPLC-QTOF and non-compartmental analysis .

Methodological Notes

  • Synthetic reproducibility : Always confirm anhydrous conditions for esterification via Karl Fischer titration .
  • Crystallography : Prioritize synchrotron sources for data collection if in-house X-ray yields poor resolution .
  • Biological assays : Include donepezil as a positive control in AChE inhibition studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Reactant of Route 2
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[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

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